OR10H1 Agonist Activity: Sandacanol Induces Cell‑Cycle Arrest in Bladder Cancer Cells While Sandalore® and Javanol™ Show No Reported Activity
Sandacanol (Sandranol) is a specific agonist of the human olfactory receptor OR10H1, a property that has not been reported for other synthetic sandalwood odorants such as Sandalore® or Javanol™ [1]. In the BFTC905 human bladder cancer cell line, treatment with Sandacanol at 50–700 μM for 24–48 h significantly reduced cell viability, proliferation, and migration, and induced a limited degree of apoptosis [1]. In contrast, no comparable OR10H1‑mediated anti‑proliferative activity has been documented for Sandalore® (CAS 65113‑99‑7) or Javanol™ (CAS 198404‑98‑7) in peer‑reviewed literature [1].
| Evidence Dimension | Cell viability reduction (BFTC905 bladder cancer cells) |
|---|---|
| Target Compound Data | Significant reduction at 50, 100, 300, 500, 700 μM after 24–48 h treatment |
| Comparator Or Baseline | Sandalore® (3‑methyl‑5‑(2,2,3‑trimethylcyclopent‑3‑en‑1‑yl)pentan‑2‑ol) and Javanol™ (4‑(2,2,3‑trimethyl‑3‑cyclopenten‑1‑yl)‑1‑butanol): no reported OR10H1‑mediated activity |
| Quantified Difference | Not applicable (activity present in Sandacanol, absent in comparators) |
| Conditions | BFTC905 human bladder cancer cell line; 24–48 h incubation; MTT assay |
Why This Matters
For researchers in olfaction, GPCR pharmacology, or oncology, Sandacanol is the only commercially available synthetic sandalwood molecule with validated OR10H1‑specific agonist activity, enabling mechanistic studies that cannot be performed with other sandalwood odorants.
- [1] Weber L, Al‑Refae K, Ebbert J, et al. Characterization of the Olfactory Receptor OR10H1 in Human Urinary Bladder Cancer. Front Physiol. 2018;9:456. View Source
